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Compound of Interest

Compound Name: Meleagrine

Cat. No.: B1255016 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary research into the

mechanism of action of meleagrine, a prenylated indole alkaloid derived from fungi of the

Penicillium and Emericella genera. Meleagrine has garnered scientific interest due to its

diverse and potent biological activities, including antibacterial, antiproliferative, and anti-

inflammatory effects. This guide summarizes the current understanding of its molecular targets

and signaling pathways, presents quantitative data from key studies, details relevant

experimental protocols, and provides visual representations of its mechanisms.

Antibacterial Mechanism of Action
Preliminary studies reveal that meleagrine exerts its antibacterial effects through a multi-

targeted approach, making it a promising candidate for combating drug-resistant bacteria.[1]

The primary mechanism involves the inhibition of fatty acid synthesis, with evidence pointing to

at least one additional mode of action.[1]

Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI)
The principal antibacterial target identified for meleagrine is the bacterial enoyl-acyl carrier

protein reductase (FabI), a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway.

[1][2] This pathway is essential for bacterial membrane biogenesis and is absent in mammals,

making FabI an attractive target for selective antibacterial agents.[3]
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Meleagrine acts as a selective inhibitor of the FabI isoform, showing no significant activity

against the FabK isoform found in bacteria like Streptococcus pneumoniae.[1][2] The inhibition

of FabI disrupts the elongation cycle of fatty acid synthesis, leading to bacterial growth

inhibition.[1] Evidence for this mechanism includes:

Direct binding of meleagrine to Staphylococcus aureus FabI, as confirmed by fluorescence

quenching assays.[1]

Inhibition of intracellular fatty acid biosynthesis in S. aureus.[1]

An increased minimum inhibitory concentration (MIC) in S. aureus strains that overexpress

FabI.[1]

Interestingly, despite its inactivity against the FabK enzyme in vitro, meleagrine inhibits the

growth of S. pneumoniae, which contains only the FabK isoform.[1] This, coupled with the

inability to generate resistant mutants, strongly suggests that meleagrine possesses at least

one additional antibacterial target, which remains to be elucidated.[1]

Quantitative Data: Enzyme Inhibition and Antibacterial
Activity
The inhibitory potency of meleagrine against FabI and its antibacterial activity against various

bacterial strains have been quantified in preliminary studies.

Target/Organism Assay Type Value Reference

E. coli FabI Enzyme Inhibition IC₅₀: 33.2 µM [2]

S. aureus FabI Enzyme Inhibition IC₅₀: 40.1 µM [2]

S. pneumoniae FabK Enzyme Inhibition
No inhibition at 200

µM
[2]

S. aureus Antibiofilm Activity MIC: 0.25 mg/mL [4]

Experimental Protocols
This assay quantifies the ability of a compound to inhibit the activity of the FabI enzyme.
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Enzyme and Substrate Preparation: Recombinant FabI enzyme is purified. The substrate,

crotonoyl-CoA, and the cofactor, NADH, are prepared in an assay buffer (e.g., 100 mM

sodium phosphate, 1 mM EDTA, pH 7.5).

Reaction Mixture: The reaction is initiated by mixing the FabI enzyme, NADH, and varying

concentrations of the test compound (meleagrine) in a microplate well.

Initiation and Measurement: The reaction is started by adding crotonoyl-CoA. The rate of

NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time

using a microplate reader.

Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The

IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

This biophysical assay confirms the direct binding of an inhibitor to a target protein.

Protein Preparation: A solution of purified S. aureus FabI is prepared in a suitable buffer. The

intrinsic fluorescence of the protein's tryptophan residues is used as the signal.

Titration: Aliquots of a stock solution of meleagrine are incrementally added to the FabI

solution.

Fluorescence Measurement: After each addition and a brief incubation period, the

fluorescence emission spectrum of the protein is recorded (typically with an excitation

wavelength of ~280-295 nm).

Data Analysis: The quenching of the tryptophan fluorescence intensity upon the addition of

meleagrine indicates binding. The binding constant can be calculated by analyzing the

change in fluorescence as a function of the ligand concentration using appropriate binding

models.[1]

Visualization: Antibacterial Mechanism
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Caption: Meleagrine inhibits the FabI enzyme, blocking a key reduction step in the bacterial

FAS-II elongation cycle.

Antiproliferative and Cytotoxic Mechanisms
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Meleagrine has demonstrated significant cytotoxic activity against a range of human cancer

cell lines.[4][5][6] The primary mechanism elucidated to date is the inhibition of the c-Met

receptor tyrosine kinase signaling pathway, which is often dysregulated in cancer, leading to

increased proliferation, migration, and invasion.[6]

Inhibition of the HGF/c-Met Signaling Pathway
The hepatocyte growth factor (HGF) and its receptor, c-Met, play a critical role in

tumorigenesis.[6] Meleagrine has been identified as an ATP-competitive inhibitor of c-Met

kinase.[6] By binding to the ATP-binding pocket of the c-Met kinase domain, meleagrine
prevents autophosphorylation and the subsequent activation of downstream pro-survival and

pro-metastatic signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.

This inhibition leads to several downstream cellular effects:

Inhibition of Proliferation: Meleagrine inhibits the growth of various breast cancer cell lines,

including triple-negative (MDA-MB-231) and HER2-positive (SK BR-3) types, while showing

minimal effect on non-tumorigenic mammary epithelial cells (MCF10A).[6]

Cell Cycle Arrest: In leukemia HL-60 cells, meleagrin has been shown to arrest the cell cycle

in the G2/M phase.[6]

Inhibition of Migration and Invasion: Treatment with meleagrine results in a dose-dependent

inhibition of HGF-induced migration and invasion of breast cancer cells.[6]

Quantitative Data: Cytotoxic Activity
Meleagrine's cytotoxic potency varies across different cancer cell lines.
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Cell Line Cancer Type Value Reference

KB-3-1
Human Cervix

Carcinoma
IC₅₀: 3.07 µM [4]

KB-V1
Multidrug-Resistant

Cervix Carcinoma
IC₅₀: 6.07 µM [4]

A-549
Non-small Cell Lung

Cancer
IC₅₀: 19.9 µM [6]

HL-60 Leukemia IC₅₀: 7.4 µM [6]

K562 Leukemia IC₅₀: 8.9 µM [3]

MDA-MB-231
Triple-Negative Breast

Cancer

IC₅₀: ~5 µM

(estimated)
[6]

MCF-7
ER-positive Breast

Cancer

IC₅₀: ~10 µM

(estimated)
[6]

Experimental Protocols
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell

viability, proliferation, and cytotoxicity.

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of meleagrine for a specified

period (e.g., 48 or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases convert the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g.,

DMSO or isopropanol).

Absorbance Reading: The absorbance of the purple solution is measured at ~570 nm using

a microplate reader.
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Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against

the log-concentration of meleagrine.

This is a fluorescence-based, high-throughput assay for measuring kinase activity.

Reaction Setup: Recombinant c-Met kinase, a specific peptide substrate, ATP, and varying

concentrations of meleagrine are combined in a microplate.

Kinase Reaction: The reaction is allowed to proceed for a set time (e.g., 60 minutes), during

which the kinase transfers phosphate from ATP to the peptide substrate.

Development Reagent: A development reagent containing a protease is added. The protease

specifically cleaves the non-phosphorylated peptide, disrupting a FRET (Fluorescence

Resonance Energy Transfer) pair. Phosphorylated peptides are protected from cleavage.

Fluorescence Measurement: The plate is read on a fluorescence plate reader. High

fluorescence indicates high kinase inhibition (more phosphorylated, protected peptide).

Data Analysis: The IC₅₀ is determined from the dose-response curve of inhibitor

concentration versus kinase activity.[6]

Visualizations: Antiproliferative Mechanism and
Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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